molecular formula C23H18N2O2S2 B11602651 S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate

Cat. No.: B11602651
M. Wt: 418.5 g/mol
InChI Key: BJUFHTOEILDWJY-UHFFFAOYSA-N
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Description

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a complex organic compound that combines the structural features of benzothiazole and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 9H-carbazole-9-yl ethanethioate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 9H-carbazole-9-yl ethanethioate
  • 2-(9H-carbazol-9-yl)ethyl acrylate

Uniqueness

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is unique due to its combined structural features of benzothiazole and carbazole, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .

Properties

Molecular Formula

C23H18N2O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

S-(6-ethoxy-1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate

InChI

InChI=1S/C23H18N2O2S2/c1-2-27-15-11-12-18-21(13-15)28-23(24-18)29-22(26)14-25-19-9-5-3-7-16(19)17-8-4-6-10-20(17)25/h3-13H,2,14H2,1H3

InChI Key

BJUFHTOEILDWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC(=O)CN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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